molecular formula C20H32 B1254163 Ent-pimara-8(14),15-diene

Ent-pimara-8(14),15-diene

Cat. No. B1254163
M. Wt: 272.5 g/mol
InChI Key: XDSYKASBVOZOAG-JYBIWHBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-pimara-8(14),15-diene is a pimaradiene.

Scientific Research Applications

  • Cytotoxic and Leishmanicidal Activity : Ent-pimara-8(14),15-diene, isolated from Aldama arenaria, has demonstrated moderate cytotoxic activity against childhood leukemia cell lines and leishmanicidal activity against the parasite Leishmania amazonensis. One of its semi-synthetic derivatives showed significant reduction in the parasite load, indicating potential for therapeutic applications in leishmaniasis treatment (Oliveira et al., 2021).

  • Isolation and Purification : A method for isolating and purifying ent-pimara-8(14),15-diene from engineered Aspergillus nidulans has been developed. This involves accelerated solvent extraction and HPLC, providing a more efficient and faster method compared to traditional extraction techniques. This process is significant for bioactivity assays, including the demonstration of antioxidant activity for ent-pimara-8(14),15-diene (Bromann et al., 2014).

  • Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) : A derivative of ent-pimara-8(14),15-diene isolated from the rhizomes of Ricinus communis showed inhibitory activity against PTP1B, a target for type 2 diabetes treatment (Zhang et al., 2019).

  • Anti-inflammatory Activity : Compounds including ent-pimara-8(14),15-diene from the roots of Aralia continentalis exhibited anti-inflammatory activity, showing inhibitory effects against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide-treated cells. This suggests potential therapeutic applications in inflammation-related conditions (Lim et al., 2009).

  • Antimicrobial Activity Against Oral Pathogens : Pimarane-type diterpenes, including ent-pimara-8(14),15-diene, have shown effective antimicrobial activity against microorganisms responsible for dental caries, suggesting potential use in oral care products (Porto et al., 2009).

properties

Product Name

Ent-pimara-8(14),15-diene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aR,4bR,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m1/s1

InChI Key

XDSYKASBVOZOAG-JYBIWHBTSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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